molecular formula C20H16N4O2S B2870188 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone CAS No. 852376-90-0

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone

Cat. No.: B2870188
CAS No.: 852376-90-0
M. Wt: 376.43
InChI Key: PRPJQEFAUBPHBS-UHFFFAOYSA-N
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Description

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a synthetic small molecule featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry . Compounds based on this core structure are frequently investigated for their diverse biological activities. While the specific research applications for this compound require further characterization, analogs and derivatives of the 1,2,4-triazole and triazolopyridazine classes have demonstrated a range of pharmacological properties in scientific studies, including potential as anticancer, antiviral, and antimicrobial agents . For instance, certain sulfanyltriazole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-1, highlighting the therapeutic potential of this chemical family . The structure of this particular compound, which includes a methoxyphenyl substituent on the triazole ring and a thioether-linked phenylethanone group, suggests it is a valuable chemical tool for probing biological pathways and for structure-activity relationship (SAR) studies in drug discovery research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-26-16-9-7-15(8-10-16)20-22-21-18-11-12-19(23-24(18)20)27-13-17(25)14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPJQEFAUBPHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone typically involves multiple steps. One common synthetic route starts with the preparation of 6-hydrazinyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine. This intermediate is then reacted with 2-chloro-1-phenylethanone in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways . By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyridazine scaffold is a versatile pharmacophore. Below is a detailed comparison of the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and biological activities.

Table 1: Comparative Analysis of Triazolopyridazine Derivatives

Compound Name & Structure Synthesis Route Physical Properties Biological Activity References
Target: 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone Likely involves thioether formation via nucleophilic substitution (e.g., phenacyl chloride reaction with thiol intermediates). No direct data; analogous compounds show high thermal stability. Unknown; potential for kinase or epigenetic modulation based on structural analogs. N/A
AZD5153 : (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one Bivalent triazolopyridazine synthesis with piperidine and phenoxyethyl-piperazine coupling. Stable under physiological conditions. Potent bromodomain and extraterminal (BET) inhibitor; anticancer applications.
Lin28-1632 : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Amide coupling of triazolopyridazine with methylphenylacetamide. Soluble in DMSO/PBS mixtures. Lin28 protein inhibitor; studied in regenerative medicine and cancer.
E-4b : (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid Condensation of triazolopyridazine with dimethylpyrazole-propenoic acid derivatives. Mp 253–255°C (EtOH/DMF). Antimicrobial and anti-inflammatory activity.
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine Nucleophilic substitution of halide intermediates with ethanamine. Acute toxicity (oral LD50 < 2000 mg/kg). Laboratory reagent; toxicity limits therapeutic use.

Structural and Functional Differences

Core Modifications: The target compound and AZD5153 share a 3-methoxyphenyl substituent, but AZD5153 incorporates a piperidine-phenoxyethyl-piperazine chain, enhancing its BET inhibitory activity . Lin28-1632 lacks the methoxy group but features a 3-methyltriazolopyridazine core linked to a phenylacetamide, optimizing its binding to Lin28 .

E-4b’s propenoic acid moiety contributes to its acidity and antimicrobial properties, contrasting with the neutral ketone in the target compound .

Synthetic Routes: AZD5153 and Lin28-1632 employ advanced coupling strategies (e.g., Suzuki or Buchwald-Hartwig reactions), whereas the target compound likely uses simpler thioether formation, as seen in ’s pyrazolo-pyrimidinone synthesis .

Biological Activity

The compound 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a member of the triazole family, which has garnered attention for its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential anticancer properties.

Chemical Structure and Properties

Chemical Formula : C14H15N5O2
CAS Number : 1204296-37-6
IUPAC Name : this compound
Molecular Weight : 285.31 g/mol
Purity : 95%

The structural features of this compound include a methoxyphenyl group and a triazolo-pyridazine moiety, which are critical for its biological activity.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of triazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of inflammatory responses in various models. In one study, triazole derivatives exhibited remarkable anti-inflammatory activity in formalin-induced paw edema models when compared to standard drugs like diclofenac sodium .

Analgesic Properties

In addition to anti-inflammatory effects, compounds in this class have demonstrated analgesic effects. The analgesic activity was assessed using acute pain models where these compounds significantly reduced pain responses, suggesting a mechanism that may involve modulation of pain pathways .

Anticancer Potential

The anticancer potential of triazole derivatives has been explored in various cancer cell lines. For example, certain triazole compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth .

Case Study 1: Inhibition of COX Enzymes

A study focused on the docking studies of triazole compounds against cyclooxygenase (COX) enzymes indicated that these compounds could serve as potent inhibitors. The docking results suggested that the binding affinity of these compounds was comparable to known COX inhibitors .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related triazole compounds against Mycobacterium tuberculosis. While some derivatives showed lower activity than rifampicin, specific modifications in the structure enhanced their potency against bacterial strains .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedResultReference
Triazole AAnti-inflammatoryFormalin-induced paw edemaSignificant inhibition
Triazole BAnalgesicAcute pain modelPain reduction observed
Triazole CAntimicrobialMycobacterium tuberculosis assayModerate activity
Triazole DAnticancerVarious cancer cell linesInduced apoptosis

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